Thiophene-2-sulfonic acid adamantan-1-ylamide
Overview
Description
Thiophene-2-sulfonic acid adamantan-1-ylamide is a compound that features an adamantane moiety attached to a thiophenesulfonamide group. Adamantane is a highly symmetrical polycyclic cage molecule known for its rigidity and stability, which makes it a valuable scaffold in medicinal chemistry. The thiophenesulfonamide group adds further chemical diversity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-2-sulfonic acid adamantan-1-ylamide typically involves the reaction of 1-adamantylamine with 2-thiophenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 1-adamantylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Starting Materials: 1-adamantylamine and 2-thiophenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Thiophene-2-sulfonic acid adamantan-1-ylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The adamantane moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated adamantane derivatives.
Scientific Research Applications
Thiophene-2-sulfonic acid adamantan-1-ylamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications due to its structural similarity to known drugs.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Thiophene-2-sulfonic acid adamantan-1-ylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the thiophenesulfonamide group can form hydrogen bonds and other interactions with the target site. This dual functionality allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantylamine derivatives
Uniqueness
Thiophene-2-sulfonic acid adamantan-1-ylamide is unique due to the presence of both the adamantane and thiophenesulfonamide groups, which confer distinct chemical and biological properties. The adamantane moiety provides rigidity and stability, while the thiophenesulfonamide group offers additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
N-(1-adamantyl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S2/c16-19(17,13-2-1-3-18-13)15-14-7-10-4-11(8-14)6-12(5-10)9-14/h1-3,10-12,15H,4-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFFLYUZRNCLCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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